![molecular formula C10H11BrO4 B1411781 3-Bromo-5-(2-methoxyethoxy)-benzoic acid CAS No. 1596899-07-8](/img/structure/B1411781.png)
3-Bromo-5-(2-methoxyethoxy)-benzoic acid
Overview
Description
3-Bromo-5-(2-methoxyethoxy)-benzoic acid, also known as 3-Bromo-5-methoxyethoxybenzoic acid (BMMEBA), is a brominated organic compound that is found naturally in some plants. It is an important intermediate in organic synthesis and has been used in various scientific applications. BMMEBA has been studied for its properties and potential applications in the fields of biochemistry, physiology, and laboratory experiments.
Scientific Research Applications
Synthesis and Industrial Applications
3-Bromo-5-(2-methoxyethoxy)-benzoic acid, due to its bromo and methoxy functional groups, is likely to be a key intermediate in various chemical syntheses. For instance, a structurally similar compound, 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, has been identified as a critical intermediate for the synthesis of a family of SGLT2 inhibitors, highlighting the relevance of such compounds in the pharmaceutical industry (Zhang et al., 2022).
Molecular Structure Analysis
Derivatives of bromo-methoxy benzoic acid have been the subject of structural and vibrational analysis, as demonstrated by a study on 4-bromo-3-(methoxymethoxy) benzoic acid. The study employed Density Functional Theory (DFT) to determine various molecular parameters, underscoring the importance of such compounds in understanding chemical reactivity and properties (Yadav et al., 2022).
Crystallography and Material Science
The crystal structures of bromo-methoxy benzoic acid derivatives have been analyzed, offering insights into their potential applications in material science and crystallography. For example, the study of methyl 4-bromo-2-(methoxymethoxy)benzoate and 4-bromo-3-(methoxymethoxy)benzoic acid revealed their two-dimensional architectures, formed by hydrogen bonds and other molecular interactions, which could be relevant for designing new materials (Suchetan et al., 2016).
properties
IUPAC Name |
3-bromo-5-(2-methoxyethoxy)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO4/c1-14-2-3-15-9-5-7(10(12)13)4-8(11)6-9/h4-6H,2-3H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIDRIENWQVENSJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC(=CC(=C1)C(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-(2-methoxyethoxy)-benzoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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